molecular formula C21H27BrN2O3S B2557131 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine CAS No. 2380176-83-8

1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Cat. No. B2557131
CAS RN: 2380176-83-8
M. Wt: 467.42
InChI Key: AVPMBJZCVYOFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine, also known as BRL-15572, is a compound that belongs to the class of piperazine derivatives. It was first synthesized in 2004 by researchers at GlaxoSmithKline (GSK) as a potential treatment for anxiety and depression. BRL-15572 has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.

Mechanism of Action

1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine acts as a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Activation of this receptor has been shown to reduce anxiety and depression-like behaviors in animal models, as well as in humans. 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been found to increase the release of dopamine in certain brain regions, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to reduce anxiety and depression-like behaviors in animal models, as well as in humans. It has also been found to increase the release of dopamine in certain brain regions, which may contribute to its antidepressant effects. 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine in lab experiments is its high selectivity for the serotonin 5-HT1A receptor, which allows for more precise targeting of this receptor compared to other compounds. However, one limitation is that 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has a relatively short half-life, which may limit its effectiveness in certain experimental designs.

Future Directions

There are several potential future directions for research on 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine. One area of interest is in the development of more potent and selective analogs of 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine for use as therapeutic agents. Another area of interest is in the investigation of the mechanisms underlying the anxiolytic and antidepressant effects of 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine, which could lead to the development of new treatments for these disorders. Finally, 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine may have potential applications in the treatment of other psychiatric and neurological disorders, such as schizophrenia and Parkinson's disease.

Synthesis Methods

The synthesis of 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine involves several steps, starting with the reaction of 3-propoxybenzenesulfonyl chloride with 4-bromoaniline to form 1-(4-bromo-3-propoxyphenylsulfonyl)-4-aminobenzene. This intermediate is then reacted with 2,6-dimethylphenylpiperazine in the presence of a base to yield 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine.

Scientific Research Applications

1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. It has been found to have anxiolytic and antidepressant effects in animal models, as well as in clinical trials. 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been investigated for its potential use in the treatment of neuropathic pain and substance abuse disorders.

properties

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O3S/c1-4-14-27-20-15-18(8-9-19(20)22)28(25,26)24-12-10-23(11-13-24)21-16(2)6-5-7-17(21)3/h5-9,15H,4,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPMBJZCVYOFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.